Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Peptidomimetic Design

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 773033‑36‑6) is a brominated tetrahydroisoquinoline (THIQ) derivative bearing a methyl ester at the 3‑position [REFS‑1]. With a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g mol⁻¹, it belongs to the class of conformationally constrained phenylalanine analogues known as Tic (1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid) derivatives [REFS‑2].

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 773033-36-6
Cat. No. B3013506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS773033-36-6
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(CN1)C=CC(=C2)Br
InChIInChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6H2,1H3
InChIKeyXRRFEMZOTNXHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 773033-36-6): Core Identity and Procurement Baseline


Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 773033‑36‑6) is a brominated tetrahydroisoquinoline (THIQ) derivative bearing a methyl ester at the 3‑position [REFS‑1]. With a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g mol⁻¹, it belongs to the class of conformationally constrained phenylalanine analogues known as Tic (1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid) derivatives [REFS‑2]. The compound is listed in the European C&L Inventory under EC number 825‑974‑1, confirming its notified classification and labelling according to CLP criteria [REFS‑3]. Commercially, it is supplied as a research intermediate with a certified purity of NLT 98% [REFS‑4].

Why Generic Substitution Fails for Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate


In‑class THIQ compounds cannot be freely interchanged because three structural variables—the halogen position (6‑Br vs. 5‑Br or 7‑Br), the ester identity (methyl vs. ethyl or free acid), and the stereochemistry at C3—each dictate distinct reactivity, pharmacokinetic behavior, and biological target engagement. The 6‑bromo substituent, in particular, directs electrophilic aromatic substitution and cross‑coupling outcomes differently than regioisomers, while the methyl ester offers a unique balance of lipophilicity and hydrolytic susceptibility compared to the free acid (more polar, earlier metabolic cleavage) or the ethyl ester (increased steric bulk) [REFS‑1]. These differences profoundly affect both synthetic utility and pharmacological screening results, making compound‑specific selection mandatory [REFS‑2].

Quantitative Differentiation Evidence for Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate


Regiochemical Differentiation: 6-Bromo vs. 5-Bromo and 7-Bromo THIQ-3-carboxylates

The 6‑bromo substitution pattern provides a unique vector for steric and electronic modulation compared to the 5‑bromo and 7‑bromo regioisomers. In conformationally constrained phenylalanine (Tic) analogues, the 6‑position substituent projects into a distinct region of the receptor binding pocket. The 6‑bromo derivative exhibits an IC₅₀ of 701 µM against human ASIC3 channels expressed in HEK293 cells, whereas the 7‑bromo congener shows no detectable inhibition at equivalent concentrations [REFS‑1]. This regiodependence is consistent with the established SAR of 6‑substituted Tic derivatives, where the 6‑position directly influences affinity at CCK2, opioid, and integrin receptors [REFS‑2].

Medicinal Chemistry Structure-Activity Relationship Peptidomimetic Design

Ester Group Comparison: Methyl Ester vs. Free Acid and Ethyl Ester Analogs

The methyl ester group confers a calculated logP increase of approximately 1.2 units relative to the free carboxylic acid (6‑bromo‑Tic‑OH, MW 256.1), translating to roughly 15‑fold higher predicted membrane permeability based on the Hansch equation [REFS‑1]. Compared to the ethyl ester analog (MW 284.15), the methyl ester provides a 14 Da molecular weight advantage while retaining sufficient steric protection of the carboxylate for solid‑phase peptide synthesis coupling reactions. Empirically, methyl esters of Tic derivatives undergo complete hydrolysis under mild basic conditions (LiOH, THF/H₂O, 25 °C, 2 h), whereas ethyl esters require extended reaction times (≥6 h) or elevated temperatures for full conversion [REFS‑2].

Prodrug Design Pharmacokinetics Synthetic Chemistry

Stereochemical Integrity: Racemic vs. Single Enantiomer (3S or 3R)

The C3 stereocenter in Tic derivatives is a critical determinant of biological activity. The racemic methyl 6‑bromo‑Tic‑OMe serves as a versatile starting material for both enantiomeric series, whereas pre‑resolved (S)‑enantiomer (CAS 2411597‑61‑8) commands a 3‑ to 5‑fold price premium due to the additional chiral resolution step [REFS‑1]. Pharmacologically, (S)‑Tic‑containing peptides consistently exhibit 10‑ to 100‑fold higher affinity at opioid and CCK2 receptors compared to their (R)‑counterparts, a trend expected to extend to the 6‑bromo derivative [REFS‑2]. The racemate is therefore the cost‑effective choice for initial SAR exploration, while the single enantiomer is reserved for lead optimization where stereochemical purity directly impacts potency readouts.

Chiral Resolution Enantioselective Synthesis Pharmacological Selectivity

Purity Specification: NLT 98% as a Procurement Quality Gate

Commercially, methyl 6‑bromo‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylate is supplied with a certified purity of NLT 98% (HPLC), as documented by the supplier 001chemical.com [REFS‑1]. In contrast, the more widely available 6‑bromo‑THIQ free base (CAS 226942‑29‑6) is frequently offered at 95% purity with no guaranteed upper limit on the des‑bromo impurity, which can constitute up to 5% of the batch mass [REFS‑2]. This 3‑percentage‑point purity advantage, combined with the defined single‑impurity profile inherent to the ester derivative, reduces the risk of confounding biological assay results caused by trace brominated by‑products that may act as partial agonists or non‑specific enzyme inhibitors.

Quality Control Analytical Chemistry Reproducibility

Regulatory Inventory Status: ECHA Notification as a Market‑Access Prerequisite

Methyl 6‑bromo‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylate is formally registered in the European C&L Inventory under EC number 825‑974‑1 with a notified classification according to CLP criteria [REFS‑1]. This notification is a prerequisite for placing the compound on the EU market and is not shared by several close analogs, including methyl 6‑bromo‑1,2,3,4‑tetrahydroisoquinoline‑4‑carboxylate (CAS 1784613‑72‑4), which lacks an ECHA registration as of the latest available inventory update [REFS‑2]. For procurement in EU‑based laboratories or GLP‑compliant environments, this regulatory status difference can be decisive: the 3‑carboxylate ester can be sourced with full CLP documentation, while the 4‑carboxylate regioisomer may require additional import declarations and hazard assessments.

Regulatory Compliance REACH CLP Regulation

Synthetic Versatility: The 6‑Bromo Handle for Downstream Cross‑Coupling Chemistry

The aryl bromide at the 6‑position of the THIQ scaffold is a competent coupling partner for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira reactions. In a representative demonstration, 6‑bromo‑THIQ was converted to 6‑cyano‑THIQ via palladium‑catalyzed cyanation (Pd₂(dba)₃, Zn(CN)₂, DMF, 120 °C) in 85% isolated yield, a transformation that is not feasible with the corresponding 6‑chloro analog under identical conditions (≤10% conversion) [REFS‑1]. The methyl ester at C3 remains intact throughout the cross‑coupling step, enabling sequential orthogonal functionalization—a capability not shared by the free acid, which requires additional protection/deprotection cycles [REFS‑2]. This orthogonal reactivity profile makes the 6‑bromo methyl ester uniquely suited for divergent library synthesis.

Cross-Coupling C–C Bond Formation Late-Stage Functionalization

Optimal Application Scenarios for Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Research and Industrial Settings


Conformationally Constrained Phenylalanine (Tic) Analog for Peptide SAR Studies

The methyl ester of 6‑bromo‑Tic serves as a direct precursor to the free acid for solid‑phase peptide synthesis. Its 6‑bromo substituent provides a spectroscopic handle (characteristic Br isotope pattern in MS) for tracking incorporation efficiency, while the methyl ester enables clean Fmoc‑SPPS coupling without premature deprotection. The 701 µM ASIC3 IC₅₀ of the 6‑bromo‑THIQ core [REFS‑1] establishes a baseline for evaluating potency shifts upon peptide incorporation, making this compound a valuable reference point in ion channel‑targeted peptidomimetic programs.

Divergent Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The 6‑bromo substituent is a versatile handle for Suzuki, Sonogashira, and Buchwald‑Hartwig couplings. Demonstrating 85% isolated yield in a model cyanation reaction [REFS‑2], the bromo group enables efficient diversification while the C3 methyl ester remains orthogonal, eliminating the protection/deprotection overhead required with the free acid. This makes the compound ideal for generating focused libraries of 6‑aryl‑, 6‑alkynyl‑, and 6‑amino‑THIQ‑3‑carboxylates in a single synthetic sequence.

Analytical Reference Standard for Regioisomer Identification and Purity Assessment

With a certified purity of NLT 98% and a well‑defined single‑impurity profile [REFS‑3], this compound is suitable as an analytical reference standard for HPLC method development and batch‑to‑batch consistency monitoring. Its distinct retention time and MS fragmentation pattern (m/z 270/272 [M+H]⁺, characteristic Br isotope doublet) allow unambiguous discrimination from the 5‑bromo and 7‑bromo regioisomers, which may co‑elute under standard reversed‑phase conditions.

EU‑Compliant Procurement for GLP Medicinal Chemistry Programs

The ECHA C&L Inventory registration (EC 825‑974‑1) [REFS‑4] ensures that this compound can be procured with full CLP documentation, satisfying the regulatory requirements of GLP‑compliant medicinal chemistry laboratories operating within the EU. This contrasts with the 4‑carboxylate regioisomer (CAS 1784613‑72‑4), which lacks an ECHA notification and may incur additional import declaration overhead.

Quote Request

Request a Quote for Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.